molecular formula C6H13Cl2OSi B12523506 CID 78063474

CID 78063474

Katalognummer: B12523506
Molekulargewicht: 200.15 g/mol
InChI-Schlüssel: NIXJKAAZGGLIHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound CID 78063474 is a chemical entity with significant potential in various scientific fields

Vorbereitungsmethoden

The preparation of compound CID 78063474 involves several synthetic routes and reaction conditions. The industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts.

    Industrial Production: Large-scale production of compound this compound involves optimizing the reaction conditions to maximize yield and minimize by-products. This often requires the use of specialized equipment and techniques to ensure consistent quality and purity.

Analyse Chemischer Reaktionen

Compound CID 78063474 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out using various reagents and catalysts, depending on the desired product.

Wissenschaftliche Forschungsanwendungen

Compound CID 78063474 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or pathways.

    Industry: In industrial applications, compound this compound is used in the production of various materials and chemicals, contributing to advancements in manufacturing processes.

Wirkmechanismus

The mechanism of action of compound CID 78063474 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Compound CID 78063474 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its similar chemical structure but with different functional groups, leading to variations in its reactivity and applications.

    Compound B: Shares some common properties with this compound but differs in its biological activity and potential therapeutic uses.

    Compound C: Another related compound with distinct industrial applications, showcasing the diversity of compounds within this chemical class.

Eigenschaften

Molekularformel

C6H13Cl2OSi

Molekulargewicht

200.15 g/mol

InChI

InChI=1S/C6H13Cl2OSi/c1-2-9-6-10(8)5-3-4-7/h2-6H2,1H3

InChI-Schlüssel

NIXJKAAZGGLIHL-UHFFFAOYSA-N

Kanonische SMILES

CCOC[Si](CCCCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.